molecular formula C6H12O2 B1294789 5,5-dimethyltetrahydrofuran-3-ol CAS No. 29848-46-2

5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789
CAS No.: 29848-46-2
M. Wt: 116.16 g/mol
InChI Key: MPEYEQCMWJLKJQ-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H12O2. It is a derivative of tetrahydrofuran, featuring two methyl groups at the 5th position and a hydroxyl group at the 3rd position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the hydroxyl group or other functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in organic synthesis .

Scientific Research Applications

5,5-Dimethyltetrahydrofuran-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyltetrahydrofuran-3-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5,5-dimethyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEYEQCMWJLKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952307
Record name 5,5-Dimethyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29848-46-2
Record name Tetrahydro-5,5-dimethyl-3-furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDRO-5,5-DIMETHYL-3-FURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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